4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-
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Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- is an organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with three methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction of 2-hydroxyacetophenone derivatives with suitable aldehydes or ketones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions result in various biological effects, such as antioxidant activity and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Exhibits anti-inflammatory activity.
4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-: Unique due to its specific methyl substitutions, which influence its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of three methyl groups at specific positions enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,7-trimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSUKOHOKTKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344918 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110411-30-8 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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